molecular formula C18H12F3N3O2S B2395108 N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899725-37-2

N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2395108
CAS No.: 899725-37-2
M. Wt: 391.37
InChI Key: WGBLXNMONZXPOO-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a fluorinated acetamide derivative featuring a pyrazine core substituted with a 3-fluorophenyl group and a thioether-linked acetamide side chain. Its structural uniqueness lies in the combination of fluorine atoms at strategic positions (2,4-difluorophenyl and 3-fluorophenyl groups) and the 3-oxo-3,4-dihydropyrazin-2-yl scaffold, which may enhance metabolic stability and target binding compared to non-fluorinated analogs.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2S/c19-11-2-1-3-13(8-11)24-7-6-22-17(18(24)26)27-10-16(25)23-15-5-4-12(20)9-14(15)21/h1-9H,10H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLXNMONZXPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H17F3N2O3SC_{19}H_{17}F_3N_2O_3S and has a molecular weight of 410.41 g/mol. It features a difluorophenyl group and a thioacetamide moiety linked to a pyrazin derivative, which is crucial for its biological activity.

Research indicates that this compound exhibits antineoplastic properties, primarily through inhibition of specific molecular targets involved in cancer cell proliferation. The mechanism involves:

  • Inhibition of Kinase Activity : Similar compounds have shown efficacy as inhibitors of the epidermal growth factor receptor (EGFR) pathway, which is critical in various cancers.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anti-cancer effects.

Anticancer Properties

  • In Vitro Studies : Laboratory studies have demonstrated that this compound significantly inhibits the growth of several cancer cell lines. For instance:
    • A431 (epidermoid carcinoma)
    • Bcap-37 (breast cancer)
    • Fadu (head and neck cancer)
    These studies reported IC50 values in the low micromolar range, indicating potent activity against these cell lines.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. This suggests a promising therapeutic potential in treating solid tumors.

Additional Biological Activities

Apart from anticancer effects, this compound has also been evaluated for:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, possibly due to its ability to disrupt cellular processes.

Data Summary Table

Property Details
Molecular FormulaC19H17F3N2O3SC_{19}H_{17}F_3N_2O_3S
Molecular Weight410.41 g/mol
Biological ActivitiesAnticancer, Antimicrobial
In Vitro IC50 ValuesLow micromolar range
In Vivo EfficacyReduced tumor growth in animal models
Potential ApplicationsCancer therapy, Antimicrobial treatments

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on core heterocycles, substituents, and pharmacological implications.

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Target: N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide Pyrazine 2,4-difluorophenyl (acetamide); 3-fluorophenyl (pyrazine) ~419 (estimated) Reference compound -
2-((4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl)sulfanyl)-N-(4-methoxybenzyl)acetamide (CAS 899759-85-4) Pyrazine 3,4-difluorophenyl (pyrazine); 4-methoxybenzyl (acetamide) ~435 Additional fluorine on pyrazine; methoxybenzyl
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 1040649-35-1) Thienopyrimidine Chloro-fluorophenyl (acetamide); methyl-thienopyrimidine 474 Thienopyrimidine core; chloro substituent
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate (Compound 3 in ) Quinazolinone Phenyl (quinazolinone); ethyl ester (side chain) ~354 Quinazolinone core; ester vs. acetamide
N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b]thiazol-5-yl]pyridin-2-yl}acetamide () Imidazothiazole Fluorophenyl (imidazothiazole); pyridinyl acetamide ~422 Imidazothiazole core; pyridine linkage

Key Observations :

Core Heterocycle Influence: The pyrazine core in the target compound (vs. quinazolinone or thienopyrimidine in analogs) offers distinct electronic properties due to its two nitrogen atoms, which may influence hydrogen bonding and π-π stacking interactions .

Fluorine Substitution: The target compound’s 2,4-difluorophenyl and 3-fluorophenyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like the quinazolinone derivative () . The 3,4-difluorophenyl analog (CAS 899759-85-4) shows similar fluorine positioning but lacks the 2,4-difluorophenyl acetamide group, which may reduce steric hindrance in target binding .

Side Chain Modifications :

  • Replacing the acetamide group with an ethyl ester () or methoxybenzyl (CAS 899759-85-4) alters hydrogen-bonding capacity and bioavailability .

Pharmacological and Physicochemical Properties

  • Solubility: Fluorine atoms and the pyrazine core may improve aqueous solubility compared to bulkier thienopyrimidine derivatives (e.g., CAS 1040649-35-1) .
  • Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated metabolism, as seen in related fluorinated compounds .

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